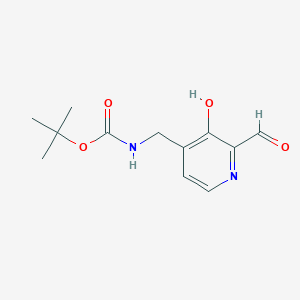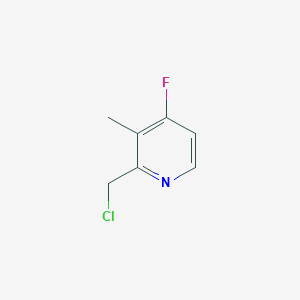
Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with amino and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-methylpyridine with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Types of Reactions:
Oxidation: The amino groups in this compound can undergo oxidation reactions to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary and secondary amines.
Substitution: Halogenated or alkylated pyridine derivatives.
Applications De Recherche Scientifique
Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylate groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
4-Amino-2-methylpyridine: Shares the pyridine ring and amino group but lacks the carboxylate and ethylamine substituents.
2-Amino-4-methylpyridine: Similar structure but with different substitution patterns on the pyridine ring.
2-(Aminomethyl)pyridine: Contains an amino group attached to the pyridine ring but differs in the position and type of substituents.
Uniqueness: Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylate groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)8-5-6(11)4-7(12-8)2-3-10/h4-5H,2-3,10H2,1H3,(H2,11,12) |
Clé InChI |
VJAQDKDRYWMPLN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)CCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)

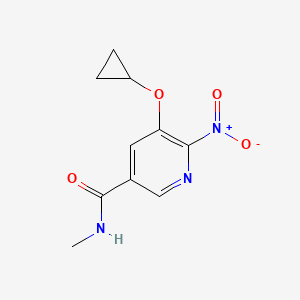

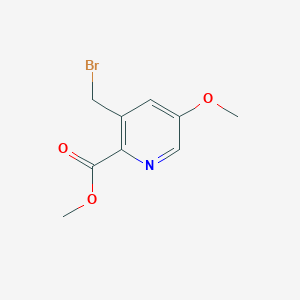
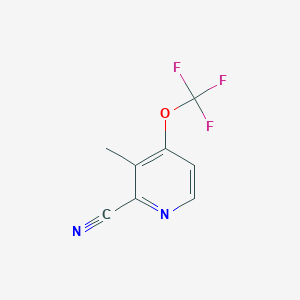

![tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)
